molecular formula C9H9BrFNO2 B12285730 3-Bromo-2-fluoro-DL-phenylalanine

3-Bromo-2-fluoro-DL-phenylalanine

Cat. No.: B12285730
M. Wt: 262.08 g/mol
InChI Key: NCVNNIXBBJHQSW-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of bromine and fluorine atoms on the phenylalanine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the bromination of 2-fluoro-DL-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-DL-phenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The amino acid can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the amino acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed: The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in pharmaceutical synthesis and research .

Scientific Research Applications

3-Bromo-2-fluoro-DL-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of bromine and fluorine atoms can alter the hydrophobicity, acidity, and overall conformation of the molecules, affecting their interactions with biological targets. This can lead to changes in enzyme activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

    2-Fluoro-DL-phenylalanine: Lacks the bromine atom but shares similar properties due to the presence of fluorine.

    3-Bromo-DL-phenylalanine: Contains bromine but lacks fluorine, resulting in different chemical and biological properties.

    4-Fluoro-DL-phenylalanine: Another fluorinated derivative with distinct reactivity and applications.

Uniqueness: 3-Bromo-2-fluoro-DL-phenylalanine is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution can enhance the compound’s stability, bioavailability, and potential therapeutic effects compared to its analogs .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)

InChI Key

NCVNNIXBBJHQSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N

Origin of Product

United States

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